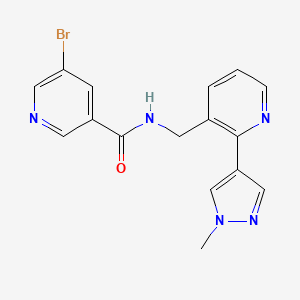

1-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-3-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

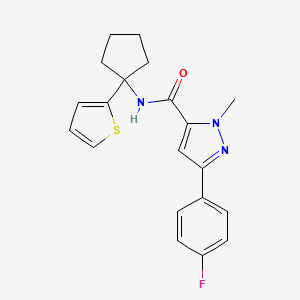

The compound “1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrimidine ring, both of which are nitrogen-containing heterocyclic compounds . The exact structure would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions .科学研究应用

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2) , which is a protein kinase involved in the regulation of the cell cycle . CDK2 inhibitors are being explored as anticancer agents because they can halt the proliferation of cancer cells by interfering with their cycle. The compound’s ability to inhibit CDK2 could make it a valuable asset in the development of new cancer treatments, particularly for overcoming resistance to CDK4/6 inhibitors.

Antileishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites and is a significant health concern in many parts of the world. Pyrazole-bearing compounds, like the one , have shown potent antileishmanial activities . These compounds can be used to develop new treatments for leishmaniasis, offering hope for more effective and safer therapies against this debilitating disease.

Antimalarial Applications

Malaria is another parasitic disease with a high global impact. The compound has demonstrated antimalarial properties in preclinical studies . By inhibiting the growth of Plasmodium species, which cause malaria, this compound could contribute to the creation of new antimalarial drugs, addressing the urgent need for novel treatments due to the rise of drug-resistant strains of the parasite.

Antimicrobial Properties

Pyrazole derivatives are known for their antimicrobial effects . This compound could be used in the synthesis of new antimicrobial agents that might be effective against a range of bacterial and fungal pathogens, helping to address the growing issue of antibiotic resistance .

Anti-inflammatory and Analgesic Effects

The compound has potential applications in the development of anti-inflammatory and analgesic medications . Due to its structural similarity to other pyrazole derivatives that exhibit these properties, it could be used to treat conditions characterized by inflammation and pain .

Antitumor and Cytotoxicity

Research has indicated that pyrazole derivatives can have antitumor effects and may induce cytotoxicity in cancer cells . This compound could be part of new therapeutic strategies aimed at targeting and destroying cancer cells, contributing to the broader field of cancer research and treatment.

作用机制

Target of Action

The compound, also known as 1-phenyl-3-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to be effective against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

The compound interacts with its targets in a way that it displays superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound .

Biochemical Pathways

The compound affects the biochemical pathways related to the life cycle of Leishmania and Plasmodium species

Result of Action

The compound has shown to have superior antipromastigote activity . It was found to be more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

未来方向

属性

IUPAC Name |

1-phenyl-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O/c28-20(25-15-5-2-1-3-6-15)26-17-9-7-16(8-10-17)24-18-13-19(22-14-21-18)27-12-4-11-23-27/h1-14H,(H,21,22,24)(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAOLSYXJUWSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)

![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2866140.png)

![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)

![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2866154.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2866155.png)

![4-(2-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2866157.png)